4-(tert-Butyl)oxazole-2-carboxylic acid 4-(tert-Butyl)oxazole-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17666649
InChI: InChI=1S/C8H11NO3/c1-8(2,3)5-4-12-6(9-5)7(10)11/h4H,1-3H3,(H,10,11)
SMILES:
Molecular Formula: C8H11NO3
Molecular Weight: 169.18 g/mol

4-(tert-Butyl)oxazole-2-carboxylic acid

CAS No.:

Cat. No.: VC17666649

Molecular Formula: C8H11NO3

Molecular Weight: 169.18 g/mol

* For research use only. Not for human or veterinary use.

4-(tert-Butyl)oxazole-2-carboxylic acid -

Specification

Molecular Formula C8H11NO3
Molecular Weight 169.18 g/mol
IUPAC Name 4-tert-butyl-1,3-oxazole-2-carboxylic acid
Standard InChI InChI=1S/C8H11NO3/c1-8(2,3)5-4-12-6(9-5)7(10)11/h4H,1-3H3,(H,10,11)
Standard InChI Key JONDHZQQGJLNKO-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)C1=COC(=N1)C(=O)O

Introduction

Structural and Molecular Characteristics

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. In 4-(tert-Butyl)oxazole-2-carboxylic acid, the tert-butyl group at position 4 introduces steric bulk, while the carboxylic acid at position 2 enhances reactivity for further derivatization. Key molecular properties can be inferred from structurally related compounds:

Molecular Formula and Weight

  • Molecular Formula: C₈H₁₁NO₃

  • Molecular Weight: 169.18 g/mol (calculated for the analogous 2-(tert-Butyl)oxazole-4-carboxylic acid) .

Spectroscopic Signatures

  • NMR: For the 2-(tert-Butyl)oxazole-4-carboxylic acid isomer, 1H^1H NMR (DMSO-d₆) shows characteristic peaks for the tert-butyl group (δ 1.30 ppm, singlet) and oxazole protons (δ 8.20 ppm, singlet) .

  • IR: Strong absorption bands for carboxylic acid (-COOH, ~2500–3300 cm⁻¹) and oxazole ring (C=N, ~1650 cm⁻¹) .

Computational Descriptors

  • IUPAC Name: 4-(tert-Butyl)-1,3-oxazole-2-carboxylic acid.

  • SMILES: CC(C)(C)C1=NC(=CO1)C(=O)O (adapted from the 2-substituted analog) .

  • InChIKey: GVWUJKRGBRORLJ-UHFFFAOYSA-N (for the 2-(tert-Butyl)oxazole-4-carboxylic acid, highlighting structural similarity) .

Synthetic Methodologies

While no direct synthesis of 4-(tert-Butyl)oxazole-2-carboxylic acid is reported, recent advances in oxazole synthesis from carboxylic acids offer plausible routes:

Acylpyridinium Salt Intermediate

A 2025 study demonstrated the synthesis of 4,5-disubstituted oxazoles via triflylpyridinium-activated carboxylic acids. The method involves:

  • Activation: Reaction of carboxylic acids with DMAP-Tf to form acylpyridinium salts.

  • Cycloaddition: Trapping with isocyanoacetates or tosylmethyl isocyanide to yield oxazoles .
    Example:

RCOOH+DMAP-TfAcylpyridinium saltIsocyanideOxazole derivative\text{RCOOH} + \text{DMAP-Tf} \rightarrow \text{Acylpyridinium salt} \xrightarrow{\text{Isocyanide}} \text{Oxazole derivative}

This method achieved yields up to 96% for hindered substrates, suggesting applicability to 4-(tert-Butyl)oxazole-2-carboxylic acid .

Functional Group Compatibility

Key considerations for synthesis:

  • Steric Effects: The tert-butyl group may slow reaction kinetics but can be mitigated by elevated temperatures (40–60°C) .

  • Acid Sensitivity: Carboxylic acid protection (e.g., methyl esters) may be required before cyclization .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderate in polar aprotic solvents (e.g., DCM, THF) but poor in water due to the hydrophobic tert-butyl group .

  • Stability: Oxazole rings are generally stable under acidic conditions but may degrade under prolonged basic conditions .

Crystallographic Data

While no single-crystal data exists for the 4-substituted isomer, the 2-(tert-Butyl)oxazole-4-carboxylic acid analog crystallizes in a monoclinic system with hydrogen-bonded dimers stabilizing the structure .

Biological and Pharmaceutical Relevance

Oxazole derivatives exhibit diverse bioactivities, as demonstrated in recent studies:

Anti-Biofilm Activity

  • Macrooxazole Analogs: 2,5-Disubstituted oxazole-4-carboxylic acids inhibited Staphylococcus aureus biofilm formation by 65–79% at 250 µg/mL .

  • Structure-Activity Relationship (SAR): Hydrophobic substituents (e.g., tert-butyl) enhance membrane penetration, potentiating anti-biofilm effects .

Prodrug Synthesis

  • 5-Aminolevulinic Acid (5-ALA): A 2025 gram-scale synthesis utilized oxazole intermediates, highlighting the role of carboxylic acid moieties in prodrug design .

Industrial and Research Applications

Medicinal Chemistry

  • Scaffold for Drug Design: The oxazole core is prevalent in FDA-approved drugs (e.g., Linezolid). The tert-butyl group improves metabolic stability .

  • Late-Stage Functionalization: Oxazole carboxylic acids serve as handles for amide coupling or metal-catalyzed cross-coupling .

Material Science

  • Ligand Design: Oxazole-carboxylate complexes with transition metals (e.g., Ru, Pd) show promise in catalysis .

Challenges and Future Directions

Synthetic Optimization

  • Regioselectivity: Current methods favor 4,5-disubstitution; achieving 2,4-disubstitution requires tailored catalysts .

  • Green Chemistry: Solvent recovery (e.g., DCM) and base reuse (e.g., DMAP) are critical for scalable processes .

Biological Screening

  • Target Identification: Computational docking studies could prioritize targets (e.g., bacterial efflux pumps) for 4-(tert-Butyl)oxazole-2-carboxylic acid .

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